2-(4-Ethoxyphenyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(4-ethoxyphenyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene . This reaction is efficient and proceeds with high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of azetidines can involve various catalytic processes. For instance, the use of La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields . Additionally, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions have also been employed .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the N-(4-ethoxyphenyl) group using ceric ammonium nitrate.
Reduction: Reduction of azetidines to form corresponding amines.
Substitution: Nucleophilic substitution reactions involving the azetidine ring.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate is commonly used for oxidative cleavage.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-dearylated azetidines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines with different functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Incorporated into bioactive molecules and natural products.
Medicine: Potential use in drug discovery due to its unique pharmacokinetic properties.
Industry: Utilized in the synthesis of polymers and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates bond cleavage and formation, making it a reactive intermediate in various chemical reactions. The presence of the 4-ethoxyphenyl group can influence its reactivity and interaction with biological targets, potentially enhancing its pharmacological properties .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: 2-(4-Ethoxyphenyl)azetidine stands out due to its balanced ring strain, which provides unique reactivity while maintaining stability. The presence of the 4-ethoxyphenyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-10-5-3-9(4-6-10)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
YHMSQYDKKZXTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCN2 |
Origin of Product |
United States |
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